1-(2-Chlorophenyl)piperazine
Overview
Description
1-(2-Chlorophenyl)piperazine is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals. It is a phenyl substituted piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. The presence of the chlorophenyl group on the piperazine ring influences its electronic and structural properties, making it a compound of interest for various chemical and biological applications.
Synthesis Analysis
The synthesis of 1-(2-Chlorophenyl)piperazine and its derivatives has been explored through different methods. One approach involves the reaction of 2,3-dichloronitrobenzene with piperazine, followed by a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of 48.2% . Another method described the synthesis from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to give the desired product with an overall yield of 45.7% . Additionally, a comparison of two synthetic routes for 1-(2,3-dichlorophenyl)piperazine was discussed, with one method involving anhydrous piperazine and 2,6-dichloro-nitrobenzene, and the other using an Ullmann reaction, with the former yielding a better quality product at 53.3% .
Molecular Structure Analysis
The molecular and electronic properties of 1-(2-Chlorophenyl)piperazine have been investigated using spectroscopic methods and density functional theory (DFT). Vibrational frequencies were assigned using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, and the structure was further analyzed using potential energy distribution (PED) . The crystal structure of a related compound, 4-(2,3-dichlorophenyl)piperazin-1-ium picrate, was determined to crystallize with one cation and one picrate anion in the asymmetric unit, with several hydrogen bonds interconnecting the cations and anions .
Chemical Reactions Analysis
The reactivity and stability of 1-(2-Chlorophenyl)piperazine have been studied through various analyses. Charge density distribution and sites of chemical reactivity were examined by mapping electron density isosurface with molecular electrostatic potential (MEP). Hyperconjugative interactions and charge delocalization were analyzed using natural bond orbital (NBO) analysis, which helps in understanding the stability of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chlorophenyl)piperazine derivatives have been characterized using spectral data analysis, including X-ray crystallography. Theoretical calculations were performed to compare with experimental results, showing excellent agreement. Properties such as chemical hardness, chemical potential, and electrophilicity index were calculated, providing insight into the compound's reactivity . Additionally, molecular docking studies suggested potential biological activity against prostate-specific membrane protein, with the compound exhibiting binding free energy and key bonding interactions .
Scientific Research Applications
Neuropharmacological Effects
1-(2-Chlorophenyl)piperazine (CPP) exhibits neuropharmacological properties due to its interaction with serotonin receptors in the brain. Studies show that CPP acts as a serotonin receptor agonist and influences neurotransmitter activity. This activity has implications for understanding and potentially treating conditions related to neurotransmitter imbalances, such as depression and anxiety (Fuller, Snoddy, Mason, & Owen, 1981).
Antitumor Activity
Research on derivatives of 1,2,4-triazine that bear a piperazine amide moiety, including compounds with chlorophenyl substitutions, has revealed promising antiproliferative effects against breast cancer cells. This suggests potential applications of chlorophenyl piperazine derivatives in cancer research and treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis and Structural Analysis
Efforts in the synthesis of various chlorophenyl piperazine derivatives have been made to explore their structural and chemical properties. This includes the synthesis of 1-(3-Chlorophenyl)piperazine and its derivatives, which are valuable for their potential use in pharmaceuticals and other chemical applications (Mai, 2005).
Receptor Interaction Studies
CPP's interaction with neurotransmitter receptors in the human brain has been extensively studied. It demonstrates significant binding affinity across multiple serotonin receptor subtypes, offering insights into the molecular mechanisms of neurotransmission and potential therapeutic applications (Hamik & Peroutka, 1989).
Forensic Applications
CPP's presence in forensic samples has led to the development of methods for its detection and analysis. This includes electrochemical methods for rapid screening in forensic contexts, which is crucial for identifying illicit substances (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).
Depression and Anxiety Research
Research on the effects of CPP on rodent behavior has provided insights into its potential role in inducing depression-like symptoms. These studies contribute to understanding the neurochemical basis of mood disorders and could inform the development of new antidepressants (Rajkumar, Pandey, Mahesh, & Radha, 2009).
Safety And Hazards
1-(2-Chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 1-(2-Chlorophenyl)piperazine could be in the development of new drugs and therapies.
properties
IUPAC Name |
1-(2-chlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057734 | |
Record name | 1-(2-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperazine | |
CAS RN |
39512-50-0 | |
Record name | 1-(2-Chlorophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Chlorophenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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